molecular formula C7H3FN4 B3226627 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 1256833-42-7

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Cat. No.: B3226627
CAS No.: 1256833-42-7
M. Wt: 162.12 g/mol
InChI Key: SJXRUKHJNKEFEC-UHFFFAOYSA-N
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Description

Overview of Pyrazolo[3,4-b]pyridine Core Structure and its Significance in Contemporary Medicinal Chemistry Research

The pyrazolo[3,4-b]pyridine scaffold is a fused bicyclic heterocyclic system formed from the amalgamation of pyrazole (B372694) and pyridine (B92270) rings. researchgate.net This structural framework is of significant interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. nih.govmdpi.com As isosteres of purines, these compounds can interact with a wide range of biological targets, leading to various pharmacological effects. The core structure allows for substitution at multiple positions (N1, C3, C4, C5, and C6), enabling fine-tuning of its physicochemical and pharmacological properties. nih.gov

In recent years, pyrazolo[3,4-b]pyridine and its derivatives have garnered substantial attention for a wide spectrum of pharmacological activities. nih.gov These compounds have been investigated for their potential as anticancer, antidepressant, antiviral, antimicrobial, anti-inflammatory, and anti-Alzheimer agents. nih.govmdpi.com Their mechanism of action often involves the inhibition of various kinases and fibroblast growth factor receptors, which are crucial in cellular signaling pathways. nih.gov The versatility of the pyrazolo[3,4-b]pyridine core has made it a privileged scaffold in drug discovery, with numerous derivatives being developed to target a multitude of diseases. mdpi.comrsc.org For instance, some derivatives have shown promise as tropomyosin receptor kinase (TRK) inhibitors for cancer therapy, while others have been explored for their affinity to β-amyloid plaques in the context of Alzheimer's disease diagnosis. mdpi.comrsc.org

The significance of this scaffold is underscored by the wide range of biological targets for which inhibitors have been developed. A summary of the key therapeutic areas and biological activities associated with the pyrazolo[3,4-b]pyridine core is presented below.

Therapeutic AreaBiological Activity/Target
OncologyKinase inhibitors (e.g., TRK, GSK-3), Antiproliferative, Antitumor nih.govrsc.orgjst.go.jpresearchgate.net
Infectious DiseasesAntimicrobial, Antiviral, Antifungal, Antimalarial, Antileishmanial nih.govmdpi.comjst.go.jp
NeurologyAnti-Alzheimer's, Neuroprotective, Antidepressant, Anxiolytic nih.govmdpi.com
InflammationAnti-inflammatory mdpi.comjst.go.jp
CardiovascularAntihypertensive mdpi.com

Historical Development and Early Synthetic Approaches to Pyrazolo[3,4-b]pyridines

The history of pyrazolo[3,4-b]pyridines dates back over a century. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908. nih.govmdpi.com Just a few years later, in 1911, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives. nih.gov These early efforts laid the groundwork for the extensive exploration of this heterocyclic system.

Early synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core can be broadly classified into two main approaches, a classification that remains relevant today nih.govmdpi.com:

Pyridine ring formation onto a pre-existing pyrazole ring: This is the most common strategy found in the literature. nih.gov It typically involves using a substituted 3-aminopyrazole (B16455) or 5-aminopyrazole as the key starting material, which then reacts with a 1,3-dielectrophilic species to construct the pyridine ring. nih.govmdpi.com A classic example is the Gould-Jacobs reaction, where a 3-aminopyrazole reacts with diethyl 2-(ethoxymethylene)malonate to form the pyridine portion of the fused ring system. nih.govmdpi.com

Pyrazole ring formation onto a pre-existing pyridine ring: In this approach, the synthesis starts with a suitably functionalized pyridine derivative. nih.govmdpi.com The pyrazole ring is then formed, often by reacting a hydrazine (B178648) derivative with a pyridine containing functional groups at the 2 and 3 positions, such as a 2-chloro-3-cyano or 2-chloro-3-formyl pyridine. researchgate.netnih.gov

These foundational synthetic methodologies have been continuously refined and expanded upon, with modern approaches incorporating metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multicomponent reactions to improve efficiency and molecular diversity. nih.govresearchgate.netnih.gov

Strategic Importance of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile as a Functionalized Scaffold in Drug Discovery Programs

Within the broad class of pyrazolo[3,4-b]pyridines, this compound has emerged as a particularly important intermediate in medicinal chemistry. wipo.intgoogle.com Its strategic value lies in the specific arrangement of its functional groups—the fluorine atom at the 5-position and the carbonitrile group at the 3-position—which serve as versatile handles for further chemical modification.

The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, membrane permeability, and binding affinity to target proteins. The carbonitrile group is a key functional group that can be converted into other important moieties, such as an amine or a carboxamide, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.

The most prominent example of its strategic importance is its role as a key intermediate in the synthesis of Vericiguat. x-mol.netacs.org Vericiguat is a stimulator of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide signaling pathway, and is used for the treatment of cardiovascular diseases. google.comx-mol.netacs.org The synthesis of Vericiguat and its analogues relies on the this compound core, highlighting the compound's critical role in the development of modern therapeutics. x-mol.netacs.orgacs.org Various synthetic routes have been developed to produce this key intermediate efficiently, reflecting its industrial and pharmaceutical relevance. google.comx-mol.netacs.org

The table below outlines the key structural features of this compound and their significance in drug discovery.

Structural FeaturePositionSignificance in Drug Discovery
Pyrazolo[3,4-b]pyridineCore ScaffoldA privileged heterocyclic system with a wide range of biological activities. nih.gov
Fluoro GroupC5Enhances metabolic stability, modulates pKa, and can improve binding affinity to target proteins.
Carbonitrile GroupC3A versatile synthetic handle that can be readily converted to other functional groups (e.g., amines, amides) for structure-activity relationship (SAR) studies. acs.org
N-H GroupN1Provides a site for substitution to further explore SAR and modulate properties like solubility and cell permeability. acs.org

Properties

IUPAC Name

5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN4/c8-4-1-5-6(2-9)11-12-7(5)10-3-4/h1,3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXRUKHJNKEFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735443
Record name 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256833-42-7
Record name 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Role of 5 Fluoro 1h Pyrazolo 3,4 B Pyridine 3 Carbonitrile As a Pivotal Synthetic Intermediate

Utilization as a Precursor in the Synthesis of Therapeutically Relevant Agents

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a well-established key intermediate in the synthesis of Vericiguat, a soluble guanylate cyclase (sGC) stimulator. ijnrd.orgiipseries.org Vericiguat is utilized for the treatment of chronic heart failure. nih.gov The pyrazolopyridine core of the intermediate forms a central component of the final drug molecule. ijnrd.org

The synthesis of Vericiguat highlights the importance of this intermediate. While various synthetic routes to Vericiguat exist, a common strategy involves the initial N-alkylation of this compound, often with a 2-fluorobenzyl group, to yield 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. ijnrd.orgiipseries.org This N-substituted derivative is a direct precursor that undergoes further chemical modifications to construct the final complex structure of Vericiguat. ijnrd.org The fluorine atom on the pyrazolopyridine ring is a critical feature that has been shown to improve the metabolic stability and clearance profile of the resulting therapeutic agent. acs.org

Beyond Vericiguat, the broader class of pyrazolo[3,4-b]pyridine derivatives has been explored for a wide range of biological activities, suggesting the potential of this compound as a starting material for other therapeutic agents. These activities include roles as antitumor, anti-inflammatory, and nervous system agents. nih.gov The structural motif is also found in compounds investigated as inhibitors of various kinases and other enzymes. researchgate.netmdpi.comrsc.org

Integration into Synthetic Pathways for Specific Pharmacological Scaffolds (e.g., Vericiguat intermediates, GSK-3 inhibitors)

The integration of this compound into the synthesis of Vericiguat is a prime example of its utility in building specific pharmacological scaffolds. The synthesis pathway typically involves the construction of the pyrazolopyridine core, followed by the introduction of the carbonitrile group, and subsequent N-alkylation to form the key Vericiguat intermediate, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. ijnrd.orgiipseries.org This intermediate is then further elaborated to introduce the aminopyrimidine moiety characteristic of Vericiguat. ijnrd.org

The pyrazolo[3,4-b]pyridine scaffold, of which this compound is a key example, has also been identified as a potent inhibitor of glycogen (B147801) synthase kinase-3 (GSK-3). researchgate.netnih.gov GSK-3 is a key enzyme implicated in a variety of diseases, including neurodegenerative disorders and metabolic diseases. Research has shown that various substituted pyrazolo[3,4-b]pyridines exhibit strong inhibitory activity against GSK-3. researchgate.net While the direct synthesis of GSK-3 inhibitors from this compound is not extensively detailed in the provided search results, the established importance of this scaffold in GSK-3 inhibition suggests its potential as a starting point for the development of such inhibitors. The carbonitrile group could be transformed into various other functionalities to explore the structure-activity relationship for GSK-3 inhibition.

Chemical Transformations and Derivatization Strategies Originating from the Carbonitrile Functionality

The carbonitrile group of this compound is a versatile functional handle that allows for a variety of chemical transformations and derivatizations, leading to a diverse range of compounds with potential pharmacological activities.

One of the key transformations is the conversion of the nitrile to a carboximidamide. For instance, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile can be converted to 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide. bldpharm.comnih.gov This transformation is a critical step in certain synthetic routes towards Vericiguat and related analogues.

Another important derivatization is the hydrolysis of the carbonitrile to a carboxamide. The compound 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a known derivative and a potential impurity in the synthesis of Vericiguat. pharmaffiliates.com The controlled hydrolysis of nitriles to amides can be achieved under various conditions, and this transformation provides access to another class of derivatives for biological screening. pharmaffiliates.com

Furthermore, the carbonitrile functionality opens the door to a range of other chemical modifications, as summarized in the table below.

TransformationReagents and ConditionsProduct Functional GroupPotential Applications
Hydrolysis Acidic or basic aqueous conditions, often with heating. libretexts.orgCarboxylic AcidCan be used for further amide couplings or other transformations.
Reduction Reducing agents such as lithium aluminum hydride (LiAlH₄).Primary AmineProvides a basic center and a point for further functionalization.
Cycloaddition Sodium azide (B81097) (NaN₃) with a catalyst such as zinc salts. organic-chemistry.orgTetrazoleTetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

These transformations allow for the introduction of diverse functional groups at the 3-position of the pyrazolopyridine ring, enabling the synthesis of a wide array of derivatives for structure-activity relationship studies in drug discovery programs.

Pharmacological and Biological Evaluation of Pyrazolo 3,4 B Pyridine Derivatives

Assessment of Broad-Spectrum Biological Activities of Pyrazolo[3,4-b]pyridine Analogues

Analogues of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for a diverse array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jst.go.jpnih.govmdpi.com

Several studies have investigated the antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives against various bacterial and fungal strains. researchgate.netderpharmachemica.com A study involving novel series of Schiff's bases, 4-thiazolidinones, and azetidin-2-ones bearing the pyrazolo[3,4-b]pyridine moiety demonstrated that the majority of the tested compounds exhibited slight to high antimicrobial activity. jst.go.jpnih.gov The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.12 to 62.5 µg/mL. jst.go.jpnih.gov For instance, compound (7b) from this series was found to be nearly as active as the standard antifungal drug Amphotericin B against the Fusarium oxysporum fungal strain, with a MIC of 0.98 µg/mL. jst.go.jpnih.gov

In another study, a different series of 3-substituted-pyrazolo[3,4-b]pyridine derivatives was evaluated against six bacterial and six fungal strains. ekb.eg The most potent compounds in this series showed MIC values ranging from 2 to 32 µg/mL. ekb.eg These compounds were also assessed for their activity against the resistant bacterium methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg The results indicate that the pyrazolo[3,4-b]pyridine scaffold is a promising template for developing new antimicrobial agents. jst.go.jpnih.gov

Antimicrobial Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
CompoundMicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Source
Compound (7b)Fusarium oxysporum0.98Amphotericin B0.03–0.98 jst.go.jpnih.gov
Various DerivativesBacterial and Fungal Strains0.12–62.5Ampicillin0.007–0.03 jst.go.jpnih.gov
Various DerivativesBacterial and Fungal Strains0.12–62.5Gentamicin0.015–0.24 jst.go.jpnih.gov
Compounds (3a, 3b, 4a, 4d, 6a, 6c, 9a, 9c)Bacterial and Fungal Strains2–32Not SpecifiedNot Specified ekb.eg

The anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives has also been a subject of investigation. mdpi.comresearchgate.net Certain compounds from this class have been evaluated for their ability to modulate inflammatory responses. For example, a series of pyrazolo[3,4-b]pyrazines, a related heterocyclic system, was assessed for anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov In this study, the 5-acetyl derivative (compound 15) demonstrated the highest activity, which was comparable to the reference drug indomethacin, showing 44.44% edema inhibition. nih.gov The conversion of this compound into its corresponding chalcone (B49325) derivative resulted in decreased activity. nih.gov

Other research has pointed to the potential of 4-anilinopyrazolopyridine derivatives as phosphodiesterase 4 (PDE4) inhibitors, a mechanism relevant to treating inflammatory conditions. nih.gov The stimulation of soluble guanylate cyclase (sGC) by pyrazolopyridine derivatives like Riociguat has also been identified as a promising approach for treating pulmonary hypertension, a disease with a known inflammatory basis. mdpi.com

Anti-inflammatory Activity of Pyrazolo[3,4-b]pyrazine Derivatives (5th hour)
Compound% Oedema InhibitionRelative Potency to Reference (%)Source
Indomethacin (Reference)44.44100 nih.gov
Compound 15 (5-acetyl derivative)44.44100 nih.gov
Compound 2938.8887.5 nih.gov
Compound 25a (chalcone)12.5028.1 nih.gov

The antiproliferative and antitumor activities of pyrazolo[3,4-b]pyridine derivatives are well-documented against various cancer cell lines. researchgate.net In one study, several derivatives showed remarkable cytotoxic activities against HepG2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) cells. jst.go.jpnih.gov Specifically, compound (7b) displayed potent antiproliferative efficacy against both HepG2 and MCF7 cell lines, with IC50 values of 0.0158 µM and 0.0001 µM, respectively. jst.go.jpnih.gov Other compounds in the same series also exhibited greater potency than the standard anticancer drug doxorubicin (B1662922) against the MCF7 cell line. jst.go.jpnih.gov

Another investigation synthesized two series of pyrazolo[3,4-b]pyridine derivatives (9a-h and 14a-h) and evaluated their anticancer effects on HeLa, MCF7, and HCT-116 cell lines. nih.gov Compound 9a showed the highest activity against HeLa cells with an IC50 of 2.59 µM, comparable to doxorubicin (IC50 = 2.35 µM). nih.gov Meanwhile, compound 14g was particularly effective against MCF7 and HCT-116 cells, with IC50 values of 4.66 µM and 1.98 µM, respectively. nih.gov Furthermore, a separate series of novel pyrazolo[3,4-b]pyridines was screened for antiproliferative activity, with compounds 14a and 14d identified as the most potent against HepG2 and HeLa cells, with IC50 values of 4.2 µM and 5.9 µM, respectively. nih.gov

Antiproliferative Activity (IC50) of Pyrazolo[3,4-b]pyridine Derivatives
CompoundCell LineIC50 (µM)Reference Drug (IC50, µM)Source
Compound (7b)HepG2 (Hepatocellular Carcinoma)0.0158Doxorubicin (0.008) jst.go.jpnih.gov
Compound (7b)MCF7 (Breast Adenocarcinoma)0.0001Doxorubicin (0.099) jst.go.jpnih.gov
Compound 9aHeLa (Cervical Cancer)2.59Doxorubicin (2.35) nih.gov
Compound 14gMCF7 (Breast Adenocarcinoma)4.66Doxorubicin (4.57) nih.gov
Compound 14gHCT-116 (Colon Cancer)1.98Doxorubicin (2.11) nih.gov
Compound 14aHepG2 (Hepatocellular Carcinoma)4.2Not Specified nih.gov
Compound 14dHeLa (Cervical Cancer)5.9Not Specified nih.gov

Inhibitory Profile Against Key Biological Targets and Enzymes

Derivatives of pyrazolo[3,4-b]pyridine have been designed and synthesized as inhibitors of specific enzymes and protein kinases that play crucial roles in cell signaling and proliferation, such as Tropomyosin Receptor Kinase (TRK) and Cyclin-Dependent Kinases (CDKs).

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose continuous activation can lead to cancer. rsc.orgnih.gov The pyrazolo[3,4-b]pyridine scaffold has been utilized as a core structure for developing novel TRK inhibitors. rsc.orgnih.gov In one study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on a scaffold hopping strategy. rsc.orgnih.gov The pyrazolo portion of the scaffold serves as a hydrogen bond center, while the pyridine (B92270) ring is thought to engage in π–π stacking interactions. rsc.orgnih.gov Among the synthesized compounds, C03 showed an IC50 value of 56 nM against TRKA kinase. rsc.orgnih.gov This compound also demonstrated antiproliferative activity in the Km-12 colorectal cancer cell line, which has a TPM3-NTRK1 gene fusion, with an IC50 value of 0.304 µM. rsc.orgnih.gov The activity was selective, with lower efficacy against the MCF-7 breast cancer cell line and normal HUVEC cells. rsc.orgnih.gov Computational studies have further analyzed the structural aspects of these derivatives to understand their binding modes and interactions with the TRKA active site. nih.govresearchgate.net

Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives Against TRKA
CompoundTargetIC50Cell Line (Antiproliferative IC50)Source
Larotrectinib (Reference)TRKs< 20 nMNot Specified rsc.orgnih.gov
Entrectinib (Reference)TRKA/B/C1 nM / 3 nM / 5 nMNot Specified rsc.orgnih.gov
A01TRKA0.293 µMNot Specified rsc.orgnih.gov
C03TRKA56 nMKm-12 (0.304 µM) rsc.orgnih.gov

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are essential for regulating the cell cycle, and their dysregulation is common in many cancers. nih.govtandfonline.com The pyrazolo[3,4-b]pyridine framework is recognized as a promising scaffold for developing CDK inhibitors. nih.govnih.gov A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines was synthesized and found to possess potent and selective CDK inhibitory activities, leading to the inhibition of cellular proliferation in human tumor cells. nih.gov

More recent studies have focused on the inhibition of specific CDKs. For instance, two series of novel pyrazolo[3,4-b]pyridine derivatives were evaluated for their inhibitory activity against CDK2 and CDK9. nih.gov Compounds 9a and 14g from this study showed good inhibition of CDK2, with IC50 values of 1.630 µM and 0.460 µM, respectively. nih.gov These same compounds also inhibited CDK9 with IC50 values of 0.262 µM and 0.801 µM, respectively. nih.gov Another compound, 1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563), was identified as a potent and selective inhibitor of CDK1/CDK2, capable of blocking cell cycle progression and inducing apoptosis. nih.gov

Inhibitory Activity (IC50) of Pyrazolo[3,4-b]pyridine Derivatives Against CDKs
CompoundTargetIC50 (µM)Reference Drug (IC50, µM)Source
RibociclibCDK20.068 ± 0.004- nih.gov
Compound 9aCDK21.630 ± 0.009Ribociclib (0.068) nih.gov
Compound 14gCDK20.460 ± 0.024Ribociclib (0.068) nih.gov
RibociclibCDK90.050 ± 0.003- nih.gov
Compound 9aCDK90.262 ± 0.013Ribociclib (0.050) nih.gov
Compound 14gCDK90.801 ± 0.041Ribociclib (0.050) nih.gov

Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitory Effects

There is no available data from scientific studies to suggest that 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile has been evaluated as an inhibitor of Leucine-Zipper and Sterile-α Motif Kinase (ZAK).

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Modulation

No research findings have been published that describe the modulatory effects of this compound on Glycogen Synthase Kinase-3 (GSK-3).

Exploration of Interactions with Other Receptor Systems (e.g., Adenosine (B11128) Receptors, Acetylcholinesterase, Amyloid-beta Aggregation Pathways)

There is a lack of published scientific evidence to indicate that this compound has been investigated for its potential interactions with adenosine receptors, its ability to inhibit acetylcholinesterase, or its effects on the amyloid-beta aggregation pathways.

An in-depth analysis of the structure-activity relationships (SAR) and rational design principles for pyrazolo[3,4-b]pyridine chemotypes reveals a nuanced interplay of substituent effects, key functional group contributions, and strategic design approaches. The core scaffold, this compound, serves as a pivotal template in medicinal chemistry, with modifications at various positions significantly influencing biological activity.

Computational Chemistry and Molecular Modeling Approaches in Pyrazolo 3,4 B Pyridine Research

Integration of Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) has become an indispensable tool in the investigation of pyrazolo[3,4-b]pyridine derivatives. These methodologies encompass a range of computational techniques used to identify, optimize, and evaluate potential drug candidates. For the pyrazolo[3,4-b]pyridine class of compounds, CADD strategies are often employed to elucidate the structural features essential for biological activity.

One key CADD approach is pharmacophore mapping, which identifies the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For instance, in a study of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase A (TRKA) inhibitors, a pharmacophore hypothesis (ADRR_1) was generated. nih.gov This model identified crucial characteristics for biological activity, including hydrogen bond donors, hydrogen bond acceptors, and aromatic ring features. nih.gov Such models are instrumental in virtual screening campaigns to identify novel compounds from large chemical databases that fit the pharmacophoric requirements and are therefore likely to be active.

Molecular Docking Simulations and Ligand-Binding Site Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how pyrazolo[3,4-b]pyridine-based ligands interact with their protein targets at a molecular level.

For example, a molecular docking study was conducted on Vericiguat, a soluble guanylate cyclase (sGC) stimulator that contains the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile core. This study investigated its interaction with peroxisome proliferator-activated receptor alpha (PPARα). The simulation revealed that Vericiguat forms stable hydrogen bonds and hydrophobic interactions within the ligand-binding pocket of PPARα, notably with the amino acid residue SER280. nih.gov This direct interaction, confirmed by cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) assays, highlights the role of the pyrazolo[3,a]pyridine scaffold in orienting the molecule for effective binding. nih.gov

In broader studies on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, molecular docking was performed on a series of 37 ligands. The docking scores, which estimate the binding affinity, ranged from -12.672 to -14.169 kcal/mol. nih.gov The most potent ligand in this series formed five conventional hydrogen bonds with key residues (Glu546, Met620, Lys627, and Lys572) and three carbon-hydrogen bonds involving the pyrazolo[3,4-b]pyridine moiety itself with residues Gly623, Glu618, and Asp703. nih.gov These detailed interaction maps are crucial for characterizing the binding site and guiding the design of more potent and selective inhibitors.

Ligand ExampleTarget ProteinKey Interacting ResiduesDocking Score (kcal/mol)
VericiguatPPARαSER280Not specified
Ligand L5TRKAGlu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703-14.169
ZINC000013331109TRKAKey amino acids-10.775

This table is based on data from studies on Vericiguat and other pyrazolo[3,4-b]pyridine derivatives. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Studies to Understand Ligand Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. MD simulations are crucial for validating the interactions predicted by docking and understanding the dynamic behavior of the ligand within the binding site.

For the pyrazolo[3,4-b]pyridine derivative identified as a potent TRKA inhibitor (Ligand L5), MD simulations were performed to confirm the stability of the ligand-protein complex. The simulations demonstrated robust and stable interactions between the ligand and the target protein throughout the simulation period, underscoring the significance of the binding mode identified through docking. nih.gov These studies provide a deeper understanding of the ligand's dynamic behavior, which is essential for predicting its efficacy and for the rational design of new derivatives with improved properties.

Application of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature, patent databases, and chemical data repositories, detailed experimental spectroscopic and structural data for the specific chemical compound This compound is not publicly available.

The focus of existing research is predominantly on the N-substituted derivative, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, which is a key intermediate in the synthesis of the pharmaceutical agent Vericiguat. While the synthesis of a related precursor, 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol, has been described, its subsequent conversion to the target compound of this article, and the corresponding detailed characterization data, are not provided in the available literature.

Therefore, it is not possible to provide the specific research findings and data tables for the ¹H NMR, ¹³C NMR, Mass Spectrometry, Single-Crystal X-ray Diffraction, and IR Spectroscopy of this compound as outlined in the requested article structure.

To maintain scientific accuracy and strictly adhere to the provided instructions, no information on related but distinct compounds will be presented.

Future Research Directions and Innovative Perspectives in 5 Fluoro 1h Pyrazolo 3,4 B Pyridine 3 Carbonitrile Studies

Development of Novel and Sustainable Synthetic Pathways for Pyrazolo[3,4-b]pyridine Systems

The synthesis of pyrazolo[3,4-b]pyridine derivatives is a critical area of research, with a growing emphasis on the development of novel, efficient, and sustainable methods. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Consequently, modern organic synthesis is focused on overcoming these limitations through innovative strategies.

One promising approach is the use of cascade reactions, which allow for the construction of complex molecular architectures in a single step from simple starting materials. For instance, a novel pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been developed from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles through a sequential opening/closing cascade reaction. rsc.org This method offers several advantages, including mild reaction conditions and operational simplicity. rsc.org Another innovative strategy involves a cascade 6-endo-dig cyclization reaction for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This approach demonstrates excellent regional selectivity and functional group tolerance. nih.gov

The principles of green chemistry are also being increasingly integrated into the synthesis of pyrazolo[3,4-b]pyridine systems. This includes the use of environmentally benign solvents, such as aqueous media, and the development of reusable catalysts. researchgate.net For example, amorphous carbon-supported sulfonic acid (AC-SO3H) has been utilized as a green and efficient catalyst for the preparation of pyrazolo[3,4-b]pyridines. rsc.org Similarly, ZrCl4 has been employed as a green Lewis acid catalyst due to its low toxicity and high availability. mdpi.com Multi-component reactions (MCRs) represent another sustainable approach, offering high atom economy and reduced waste generation. researchgate.net The development of MCRs for the synthesis of highly substituted pyrazolo[3,4-b]pyridines has been a significant area of focus. researchgate.net

Future research in this area will likely concentrate on the development of even more sophisticated and sustainable synthetic methodologies. This may include the use of flow chemistry, photoredox catalysis, and biocatalysis to further improve the efficiency and environmental footprint of pyrazolo[3,4-b]pyridine synthesis.

Identification of Undiscovered Biological Targets and Elucidation of New Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold has demonstrated a remarkable range of biological activities, leading to the identification of numerous therapeutic targets. mdpi.com Derivatives of this heterocyclic system have been investigated for their potential as antiviral, antibacterial, antimalarial, anti-inflammatory, and antitumor agents. mdpi.com The specific compound, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, is a key intermediate in the synthesis of Vericiguat, a soluble guanylate cyclase stimulator used for the treatment of heart failure. x-mol.net

A significant focus of current research is the development of pyrazolo[3,4-b]pyridine-based kinase inhibitors. nih.gov These compounds have shown potent inhibitory activity against a variety of kinases, including:

Tropomyosin receptor kinases (TRKs) : Dysregulation of TRKs is implicated in various cancers. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been designed as potent TRK inhibitors. nih.govrsc.orgrsc.org

Fibroblast growth factor receptors (FGFRs) : Aberrant FGFR signaling is associated with tumor progression. nih.gov Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors. nih.gov

TANK-binding kinase 1 (TBK1) : TBK1 plays a crucial role in innate immunity and is a target for autoimmune diseases and cancer. nih.gov 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent TBK1 inhibitors. nih.govtandfonline.com

Monopolar spindle kinase 1 (Mps1) : Mps1 is a key regulator of the mitotic checkpoint and a target for cancer therapy. nih.gov Pyrazolo[3,4-b]pyridine-based compounds have been investigated as new Mps1 inhibitors. nih.gov

Beyond kinase inhibition, pyrazolo[3,4-b]pyridine derivatives are being explored for other therapeutic applications. For example, novel compounds with affinity for β-amyloid plaques are being synthesized as potential diagnostic probes for Alzheimer's disease. mdpi.com Additionally, the anti-inflammatory properties of this scaffold are being investigated through the targeting of phosphodiesterase 4 (PDE4). mdpi.com

Future research will likely focus on identifying new biological targets for this compound and its derivatives. This will involve high-throughput screening against diverse target classes and the use of chemoproteomics to identify novel protein interactions. Elucidating the mechanisms of action of these compounds will be crucial for understanding their therapeutic potential and for the development of new treatments for a wide range of diseases.

Rational Design and Synthesis of Next-Generation Ligands with Enhanced Potency, Selectivity, and Desirable Pharmacological Profiles

The rational design of next-generation ligands based on the this compound scaffold is a key strategy for improving their therapeutic potential. This approach involves a deep understanding of the structure-activity relationships (SARs) and the use of computational tools to guide the design of new molecules with enhanced potency, selectivity, and favorable pharmacological properties.

A central element of rational drug design is the use of scaffold hopping, where the core structure of a known inhibitor is replaced with a novel scaffold, such as pyrazolo[3,4-b]pyridine, to improve its properties. nih.govrsc.org This strategy has been successfully employed in the development of potent and selective inhibitors of TRK and FGFR. rsc.orgnih.gov For instance, by utilizing a scaffold hopping strategy and incorporating specific structural modifications, novel 1H-pyrazolo[3,4-b]pyridine derivatives with excellent in vitro and in vivo antitumor activities and high selectivity for FGFR over other kinases have been designed. nih.gov

The optimization of lead compounds is another critical aspect of rational drug design. This involves systematic modifications of the chemical structure to improve its binding affinity for the target, enhance its selectivity, and optimize its pharmacokinetic properties. For example, in the development of TBK1 inhibitors, several rounds of optimization of 1H-pyrazolo[3,4-b]pyridine derivatives led to a compound with picomolar inhibitory activity and good kinase selectivity. tandfonline.com

The table below summarizes the inhibitory activities of several rationally designed pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.

CompoundTarget Cancer Cell LineIC50 (µM)
8b A-549 (lung)2.9
HEPG2 (liver)2.6
HCT-116 (colon)2.3
C03 Km-120.304
MCF-7> 40
HUVEC> 36.69

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Future research in this area will continue to leverage advanced computational methods, such as molecular docking and molecular dynamics simulations, to predict the binding modes of ligands and guide their design. nih.gov The integration of artificial intelligence and machine learning will further accelerate the design-synthesis-test cycle, enabling the rapid identification of next-generation ligands with superior therapeutic profiles.

Leveraging Artificial Intelligence and Machine Learning Algorithms for Accelerated Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering unprecedented opportunities to accelerate the identification and optimization of novel therapeutic agents like those derived from this compound. mdpi.com These computational approaches can analyze vast datasets, identify complex patterns, and make predictions that can significantly reduce the time and cost associated with traditional drug development pipelines. mdpi.compremierscience.com

AI and ML are being applied across the entire drug discovery workflow, from target identification to lead optimization. youtube.com In the context of pyrazolo[3,4-b]pyridine-based drug discovery, these technologies can be leveraged in several key areas:

Target Identification and Validation : AI algorithms can analyze biological data to identify and validate novel therapeutic targets for pyrazolo[3,4-b]pyridine derivatives. premierscience.com

Virtual Screening : High-throughput virtual screening, powered by ML models, can rapidly screen large compound libraries to identify potential hits with desired activity against a specific target. premierscience.com This can be particularly useful for exploring the vast chemical space around the this compound scaffold.

De Novo Drug Design : Generative AI models can design novel molecules with specific desired properties, such as high potency and selectivity, from scratch. youtube.com This can lead to the discovery of innovative pyrazolo[3,4-b]pyridine derivatives with improved therapeutic profiles.

ADMET Prediction : ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. nih.govyoutube.com

Pharmacophore Modeling : Computational studies can generate pharmacophore models that identify the essential structural features required for the biological activity of pyrazolo[3,4-b]pyridine derivatives. nih.gov

The use of computer-aided drug design (CADD), which encompasses a range of computational techniques including AI and ML, has already demonstrated its value in the development of pyrazolo[3,4-b]pyridine-based inhibitors. nih.govrsc.org For example, CADD has been used to guide the design and synthesis of novel TRK inhibitors with nanomolar inhibitory activities. nih.govrsc.org

Future research will focus on the development of more sophisticated AI and ML models that can more accurately predict the biological activity and pharmacological properties of pyrazolo[3,4-b]pyridine derivatives. The integration of these models with automated synthesis platforms will create a closed-loop system for accelerated drug discovery, enabling the rapid design, synthesis, and testing of novel therapeutic agents.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step strategies, including cyclocondensation and fluorination. Key approaches include:

  • Ionic Liquid-Mediated Synthesis : Using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a solvent, reacting 5-amino-3-methyl-1-phenyl-pyrazole with aldehydes and malononitrile at 80°C for 10 hours achieves 93% yield .
  • Fluorination with KF : Substitution of chlorine with fluorine in pyridine derivatives can be achieved using anhydrous KF in sulfolane at room temperature .
  • Intermediate Functionalization : Formic acid and acetic anhydride are used to generate N-formyl intermediates, which are critical for subsequent carboximidamide formation .

Q. Optimization Tips :

  • Solvent polarity (e.g., ionic liquids) enhances reaction efficiency and reduces by-products.
  • Temperature control during fluorination prevents decomposition of sensitive intermediates.

Q. Which analytical techniques are critical for confirming the structure and purity of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–F = 1.35 Å, C≡N = 1.15 Å) to confirm molecular geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M + Na]⁺ at m/z 495.1547) with <1 ppm error .
  • NMR Spectroscopy : Distinct signals for fluorine (¹⁹F NMR δ −120 ppm) and nitrile groups (¹³C NMR δ ~115 ppm) confirm substitution patterns .
  • IR Spectroscopy : Absorbance at ~2210 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (C=O) identifies functional groups .

Advanced Research Questions

Q. How can computational chemistry guide the design of fluorinated pyrazolo[3,4-b]pyridine derivatives with enhanced stability?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts:

  • Conformational Stability : Energy barriers for rotation around the C–F bond (<5 kcal/mol) suggest minimal steric hindrance .
  • Electrostatic Potential Maps : Fluorine’s electronegativity increases electron density at the pyridine ring, enhancing reactivity toward nucleophiles .
  • Solvent Effects : Polarizable Continuum Models (PCM) show solvation energies differ by ≤2 kcal/mol in DMSO vs. water, guiding solvent selection .

Application : Use these insights to prioritize substituents that stabilize transition states in SNAr reactions .

Q. How can researchers resolve contradictions in biological activity data among structurally similar pyrazolo[3,4-b]pyridine carbonitriles?

Methodological Answer: Discrepancies often arise from:

  • Substituent Positioning : Fluorine at C5 vs. C6 alters steric interactions with target proteins (e.g., cholinesterase inhibition varies by >50% ).
  • Assay Conditions : Standardize protocols (e.g., pH 6.5 ammonium acetate buffer ) to minimize variability in IC₅₀ measurements.

Q. Strategies :

  • SAR Studies : Systematically vary substituents (e.g., 2-fluorobenzyl vs. phenyl ) and correlate with activity trends.
  • Crystallographic Docking : Resolve binding modes using protein-ligand X-ray structures to identify critical interactions (e.g., H-bonding with nitrile groups ).

Q. What role does fluorine substitution play in the photophysical properties of pyrazolo[3,4-b]pyridine carbonitriles?

Methodological Answer: Fluorine impacts:

  • Absorption/Emission : Introduces red shifts (~20 nm) due to increased conjugation and reduced HOMO-LUMO gaps .
  • Thermal Stability : Fluorine’s inductive effect raises decomposition temperatures by 30–50°C compared to non-fluorinated analogs .

Q. Experimental Validation :

  • UV-Vis Spectroscopy : Measure λmax in ethanol (e.g., 320 nm for fluorinated vs. 300 nm for chloro derivatives ).
  • DSC/TGA : Monitor thermal transitions (e.g., melting points >300°C ).

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5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.